molecular formula C7H7NO2 B028115 Pyridin-2-yl Acetate CAS No. 3847-19-6

Pyridin-2-yl Acetate

Cat. No. B028115
CAS RN: 3847-19-6
M. Wt: 137.14 g/mol
InChI Key: AEMXNRIHRLEYAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridin-2-yl acetate derivatives has been achieved through various methods, including regiospecific one-pot synthesis and direct oxidative cleavage. These methods facilitate the efficient production of indolizine compounds from pyridin-2-yl acetates, demonstrating the compound's versatility in organic synthesis. For instance, a novel approach for the synthesis of indolizines from 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols under solvent- and metal-free conditions has been developed, highlighting the compound's utility in multicomponent reactions (Yang et al., 2018). Additionally, an iodine-promoted oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives has been devised, further underscoring the compound's adaptability in synthesis processes (Wu et al., 2017).

Molecular Structure Analysis

The molecular structure of pyridin-2-yl acetate derivatives has been elucidated through various techniques, including NMR, mass spectroscopy, and X-ray diffraction studies. These studies reveal the compound's ability to form stable structures through inter- and intramolecular hydrogen bonds, π-π interactions, and other non-covalent interactions, which are crucial for its reactivity and application in synthesis (Kumara et al., 2019).

Chemical Reactions and Properties

Pyridin-2-yl acetate participates in various chemical reactions, serving as a precursor for the synthesis of indolizines and other heterocyclic compounds. These reactions often involve oxidative cleavage, cross-coupling, and cyclization, demonstrating the compound's chemical reactivity and potential for creating complex molecular architectures (Liu et al., 2015).

Scientific Research Applications

  • Memory Enhancement : A study demonstrated that 2-substituted ethyl 2-[1-(pyridine-2-yl)ethoxy] acetate improved memory ability in mice, suggesting its potential as a memory enhancer (Li Ming-zhu, 2010).

  • Corrosion Inhibition : Research indicated that certain derivatives like [(2-pyridin-4-ylethyl)thio]acetic acid are effective inhibitors for steel corrosion in sulphuric acid solutions, achieving up to 82% inhibition efficiency (Bouklah et al., 2005).

  • Coordination Chemistry and Sensing : 2,6-bis(pyrazolyl)pyridines, closely related to pyridin-2-yl acetate, have applications in biological sensing and show unusual spin-state transitions in iron complexes (Halcrow, 2005).

  • Synthesis of Indolizines : The copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids has been used for synthesizing indolizines, which are valuable in various chemical syntheses (Gu & Cai, 2016).

  • Catalysis and CO2 Cycloaddition : Zinc(II) acetate complexes with pyrazolylpyridine ligands show potential for efficient CO2 cycloaddition reactions, indicating their use in environmental applications (Shin et al., 2017).

  • Antimicrobial and Antioxidant Properties : Novel pyridine and fused pyridine derivatives, including those similar to pyridin-2-yl acetate, have shown promising antimicrobial and antioxidant properties (Flefel et al., 2018).

  • Photocatalysis : Research on TiO2 photocatalytic degradation of pyridine, a close relative of pyridin-2-yl acetate, indicated rapid elimination of pyridine in water, forming intermediates like acetate and formate, and mineralizing organic nitrogen (Maillard-Dupuy et al., 1994).

properties

IUPAC Name

pyridin-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-6(9)10-7-4-2-3-5-8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMXNRIHRLEYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464637
Record name Pyridin-2-yl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-2-yl Acetate

CAS RN

3847-19-6
Record name Pyridin-2-yl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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